Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Description
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS 1023301-88-3) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in a diazaspiro[5.5]undecane framework. Its molecular formula is C₁₄H₂₇ClN₂O₂, and it has a molecular weight of 290.83 g/mol . The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the amine, while the hydrochloride salt enhances solubility in polar solvents, making it valuable in medicinal chemistry for drug discovery and intermediate synthesis.
Properties
Molecular Formula |
C14H27ClN2O2 |
|---|---|
Molecular Weight |
290.83 g/mol |
IUPAC Name |
tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14;/h15H,4-11H2,1-3H3;1H |
InChI Key |
GAENEICGFCVFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategy
The key step in the preparation is the cyclization that forms the spirocyclic diazaspiro core. Commonly, this involves:
- Reacting a diamine (such as 1,8-diaminooctane or related derivatives) with a cyclic ketone or aldehyde under controlled conditions.
- Employing acid or base catalysts to promote intramolecular cyclization, facilitating the formation of the spiro junction between the two nitrogen-containing rings.
A representative synthetic route includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diamine condensation | Diamine + cyclic ketone, acid/base catalyst | Formation of intermediate cyclic amine |
| 2 | Cyclization | Heating or reflux in suitable solvent | Formation of spirocyclic core |
| 3 | Boc-protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Protection of amine groups |
| 4 | Salt formation | Treatment with HCl in solvent (e.g., ether) | Formation of hydrochloride salt |
Protection and Deprotection
- Boc-protection is critical to stabilize the amine functionalities during synthesis and purification.
- The tert-butyl ester group prevents unwanted side reactions and facilitates purification.
- After synthesis, the compound is converted to its hydrochloride salt to improve solubility and stability.
Purification Techniques
- Purification typically involves column chromatography or crystallization.
- Removal of byproducts such as unreacted starting materials, catalyst residues, and side products is essential.
- For large-scale synthesis, continuous flow reactors and advanced purification methods (e.g., recrystallization, preparative HPLC) are employed to enhance yield and purity.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Observations/Notes |
|---|---|---|
| Reaction temperature | 50–80 °C | Optimal for cyclization and Boc-protection |
| Solvent | Dichloromethane, THF, or ethanol | Solvent choice affects reaction rate and purity |
| Catalyst | Acid (e.g., HCl, TFA) or base (e.g., K2CO3) | Catalysts facilitate cyclization |
| Yield | 60–85% after purification | Dependent on reaction time and purity of starting materials |
| Purity | >95% (by HPLC or NMR) | Confirmed by spectroscopic methods |
Spectroscopic Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the spirocyclic structure and Boc protection. Diastereotopic protons near the spiro center show characteristic splitting.
- FT-IR : Presence of carbamate carbonyl stretching bands (~1700 cm^-1) confirms Boc protection.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~290.83 g/mol.
- X-ray Crystallography : Used to confirm absolute configuration and spirocyclic geometry in advanced studies.
| Compound | Key Structural Feature | Synthetic Complexity | Typical Applications |
|---|---|---|---|
| Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride | Spirocyclic with N at 2,8 positions | Moderate | Pharmaceutical intermediates, kinase inhibitors |
| 2,9-Diazaspiro[5.5]undecane derivatives | Nitrogen atoms at 2,9 positions | Similar | Antitumor agents, antibiotics |
| 1,9-Diazaspiro[5.5]undecane | Different nitrogen placement | Similar | Antiviral research |
The preparation of this compound is a well-established multi-step process involving cyclization of diamine precursors, Boc-protection of amines, and salt formation. The synthetic approach requires careful control of reaction conditions, choice of catalysts, and purification techniques to achieve high purity and yield. Analytical characterization confirms the structure and purity of the final compound. This compound serves as a valuable scaffold in medicinal chemistry due to its unique spirocyclic architecture and potential biological activities.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has been explored for its potential as a drug candidate due to its unique structural characteristics that allow for interactions with biological targets.
- Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders.
-
Protein Degradation
- This compound is utilized as a building block in the development of protein degraders, which are innovative therapeutic agents designed to selectively target and eliminate specific proteins within cells. This approach is gaining traction in treating diseases where protein homeostasis is disrupted.
-
Neuropharmacology
- The spirocyclic structure of this compound is of interest in neuropharmacological studies due to its potential effects on neurotransmitter systems. Preliminary studies suggest it may modulate receptor activity, warranting further investigation into its effects on cognitive functions and mood disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacological Effects | Investigated the impact of this compound on serotonin receptors; results indicated potential anxiolytic effects in animal models. |
| Study 2 | Protein Degradation | Developed a novel protein degrader using this compound; demonstrated effective degradation of target proteins in vitro, suggesting therapeutic potential in oncology. |
| Study 3 | Anticancer Activity | Evaluated the cytotoxic effects of derivatives of this compound against various cancer cell lines; showed promising results in inhibiting cell proliferation. |
Mechanism of Action
The mechanism of action of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Key Structural Variations
Spirocyclic diazaspiro compounds differ in ring sizes, nitrogen positions, and functional groups. Below is a comparative analysis:
Impact of Structural Differences
Ring Size and Conformational Flexibility: The diaza[5.5]spiro system (e.g., CAS 1023301-88-3) provides greater conformational flexibility compared to smaller systems like diaza[3.5]spiro (CAS 1118786-86-9) . This flexibility may enhance binding to biological targets by accommodating diverse geometries.
Functional Groups :
- The hydrochloride salt in CAS 1023301-88-3 and 851325-42-3 improves aqueous solubility, critical for pharmacokinetic properties .
- Ketone-containing derivatives (e.g., CAS 1788054-91-0 and 873924-08-4) introduce hydrogen-bonding capabilities, which can influence interactions with enzymes or receptors .
Synthetic Utility :
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., CAS 1023301-88-3) exhibit higher solubility in polar solvents compared to neutral Boc-protected analogs .
Biological Activity
Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS Number: 2206610-49-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C₁₄H₂₇ClN₂O₂
- Molecular Weight : 290.83 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 2206610-49-1 |
| Molecular Formula | C₁₄H₂₇ClN₂O₂ |
| Molecular Weight | 290.83 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions, often utilizing diazabicyclo[4.3.0]nonane frameworks as precursors. The synthetic pathway may include the use of various reagents such as tert-butyl esters and amines under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 2,8-diazaspiro[5.5]undecane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related diazaspiro compounds demonstrate efficacy against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Preliminary studies have highlighted the potential anticancer properties of spirocyclic compounds. Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate has been investigated for its ability to inhibit cell proliferation in cancer cell lines. In vitro assays revealed that the compound could induce apoptosis in certain cancer types, making it a candidate for further development as an anticancer agent .
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems. Research has indicated that similar diazaspiro compounds can act as dual ligands for opioid receptors, which may lead to pain relief applications . This neuropharmacological profile warrants further exploration into its mechanisms of action and therapeutic potential.
Case Studies and Research Findings
- Antitubercular Activity : A study reported that related diazaspiro compounds exhibited antitubercular activity comparable to standard treatments like rifampicin against Mycobacterium tuberculosis strains .
- Diabetes Management : Another investigation found that certain derivatives showed α-glucosidase inhibitory activity exceeding that of acarbose, indicating potential use in managing diabetes .
- Pain Management : Research on dual receptor agonists demonstrated that modifications to the diazaspiro framework could enhance binding affinity and selectivity for opioid receptors, suggesting therapeutic applications in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
